3-Methoxy-5-methylaniline

Übersicht

Beschreibung

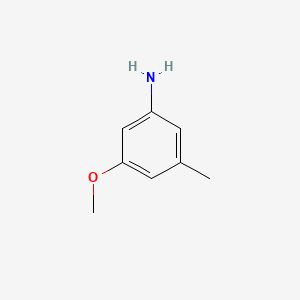

3-Methoxy-5-methylaniline: is an organic compound with the molecular formula C₈H₁₁NO 3-methoxy-5-methylbenzenamine . This compound is characterized by a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to an aniline ring. It is used in various chemical syntheses and has applications in different fields of research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Nitration and Reduction:

Step 1: Nitration of 3-methoxytoluene to form 3-methoxy-5-nitrotoluene.

Step 2: Reduction of 3-methoxy-5-nitrotoluene to 3-methoxy-5-methylaniline using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

-

Amination:

Step 1: Bromination of 3-methoxytoluene to form 3-methoxy-5-bromotoluene.

Step 2: Amination of 3-methoxy-5-bromotoluene with ammonia or an amine source to produce this compound.

Industrial Production Methods:

Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts is optimized to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

-

Oxidation:

- 3-Methoxy-5-methylaniline can undergo oxidation reactions to form corresponding quinone derivatives.

- Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction:

- Reduction of this compound can lead to the formation of 3-methoxy-5-methylcyclohexylamine.

- Catalytic hydrogenation is a typical method used for this reduction.

-

Substitution:

- Electrophilic substitution reactions can occur on the aromatic ring, such as halogenation, nitration, and sulfonation.

- Common reagents include bromine, nitric acid, and sulfuric acid.

Major Products Formed:

- Oxidation products: Quinone derivatives.

- Reduction products: 3-Methoxy-5-methylcyclohexylamine.

- Substitution products: Halogenated, nitrated, or sulfonated derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

- Employed in the preparation of various heterocyclic compounds.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

- Explored as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.

Industry:

Wirkmechanismus

The mechanism of action of 3-methoxy-5-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups on the aniline ring influence its binding affinity and reactivity. The compound can participate in various biochemical pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

- 2-Methoxy-5-methylaniline

- N-Methylaniline

- 3-Chloro-5-methylaniline

Comparison:

- 2-Methoxy-5-methylaniline: Similar structure but with the methoxy group in a different position, leading to different reactivity and applications.

- N-Methylaniline: Lacks the methoxy group, resulting in different chemical properties and uses.

- 3-Chloro-5-methylaniline: Contains a chlorine atom instead of a methoxy group, affecting its reactivity and potential applications.

Uniqueness: 3-Methoxy-5-methylaniline is unique due to the presence of both methoxy and methyl groups on the aniline ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

3-Methoxy-5-methylaniline, also known as N-(3-sulfopropyl)-3-methoxy-5-methylaniline , is an aromatic amine with a significant role in various biological and chemical applications. This compound has garnered attention for its biological activity, particularly in enzymatic assays and as a potential reagent in biochemical research.

- Chemical Formula: C₈H₁₁NO

- Molecular Weight: 137.18 g/mol

- CAS Number: 66584-31-4

- Boiling Point: Not available

- Hydrophilicity: High GI absorption, BBB permeant, and a P-glycoprotein substrate status indicating potential interactions with biological membranes .

Enzymatic Assays

This compound is utilized as a reagent in enzymatic assays for the evaluation of triglycerides, cholesterol, and uric acid levels. Specifically, it is involved in the production of colored pigments through oxidative condensation reactions with other compounds, which can be quantitatively analyzed .

Table 1: Applications of this compound in Biological Assays

| Application | Description |

|---|---|

| Triglyceride Assay | Used to evaluate basic properties of reagents |

| Cholesterol Measurement | Acts as a reagent for enzymatic assays |

| Uric Acid Detection | Involved in the production of detectable pigments |

Toxicological Studies

Research indicates that this compound may exhibit hepatotoxic properties under certain conditions. It has been implicated in studies assessing occupational exposure risks and potential toxic effects from ingestion .

Case Studies

- Oxidative Condensation Reactions : A study demonstrated that combining this compound with 4-aminoantipyrine led to the formation of a blue pigment, which was used to assess urinary levels of toxic metals. This method highlights the compound's utility in environmental monitoring and toxicology .

- Electrochemical Behavior : In research involving HPLC coupled with electrochemical detection, the oxidation behavior of aromatic amines, including this compound, was studied. The findings suggested that this compound exhibits specific voltammetric characteristics that can be exploited for sensitive detection methods .

Research Findings

Recent studies have focused on the interaction of this compound with various biological systems:

- CYP Enzyme Inhibition : It has been identified as an inhibitor of CYP1A2, suggesting potential implications for drug metabolism and interactions within human physiology .

- Toxicological Implications : The compound's risk profile indicates it may contribute to adverse health effects when exposure occurs above certain thresholds, particularly concerning liver function and overall toxicity profiles .

Eigenschaften

IUPAC Name |

3-methoxy-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYIMMXOEYEZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212881 | |

| Record name | Methoxymethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63460-04-8 | |

| Record name | Methoxymethylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxymethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.